molecular formula C8H8ClN4O2P B14081183 Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate CAS No. 101751-77-3

Phenyl (5-amino-1H-1,2,4-triazol-1-yl)phosphonochloridate

Cat. No.: B14081183
CAS No.: 101751-77-3
M. Wt: 258.60 g/mol
InChI Key: APMSBHKOTDDMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester (9CI) is a chemical compound with the molecular formula C8H8ClN4O2P. This compound is characterized by the presence of a phosphonochloridic acid group attached to a phenyl ester and a 5-amino-1H-1,2,4-triazol-1-yl moiety. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester involves several steps. One common method includes the reaction of phosphonochloridic acid with 5-amino-1H-1,2,4-triazole in the presence of a suitable solvent and catalyst. The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance yield and efficiency .

Chemical Reactions Analysis

Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester can be compared with similar compounds such as:

  • Phosphonic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, 1-methylethyl phenyl ester
  • Phosphonic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, dipropyl ester

These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications. The uniqueness of Phosphonochloridic acid, (5-amino-1H-1,2,4-triazol-1-yl)-, phenyl ester lies in its specific ester group, which imparts distinct reactivity and functionality.

Properties

CAS No.

101751-77-3

Molecular Formula

C8H8ClN4O2P

Molecular Weight

258.60 g/mol

IUPAC Name

2-[chloro(phenoxy)phosphoryl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H8ClN4O2P/c9-16(14,13-8(10)11-6-12-13)15-7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)

InChI Key

APMSBHKOTDDMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N2C(=NC=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.